molecular formula C17H15NO2S B5565739 N-(naphthalen-1-ylmethyl)benzenesulfonamide

N-(naphthalen-1-ylmethyl)benzenesulfonamide

Cat. No.: B5565739
M. Wt: 297.4 g/mol
InChI Key: YNEONVGLVPUGKV-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a naphthalene ring attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)benzenesulfonamide typically involves the reaction of naphthalen-1-ylmethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(naphthalen-1-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide
  • N-Butyl-Benzenesulfonamide
  • N-(naphthalen-1-ylmethyl)aniline

Uniqueness

N-(naphthalen-1-ylmethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its naphthalene ring provides additional stability and potential for π-π interactions, making it a valuable compound in various research applications .

Biological Activity

N-(naphthalen-1-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a naphthalene moiety linked to a benzenesulfonamide group. This structural configuration enhances its lipophilicity and metabolic stability, which are critical for its biological activity. The sulfonamide group is known for its role in various pharmacological activities, including enzyme inhibition and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. The compound has shown promising results against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process. For instance, a study reported that treatment with naphthalene derivatives led to an increase in apoptotic cells in HCT-116 and HeLa cell lines, with significant morphological changes observed under microscopy .
  • Cell Cycle Arrest : this compound has been shown to affect the cell cycle distribution, leading to G2/M phase arrest. This was evidenced by flow cytometry analysis, indicating that treated cells accumulate in the sub-G1 phase, a hallmark of apoptosis .
  • Inhibition of Key Enzymes : The compound exhibits inhibitory activity against topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts cancer cell proliferation .

Efficacy Data

The efficacy of this compound has been quantified using IC50 values across various studies:

Cell LineIC50 Value (μM)Reference
HCT-11636
HeLa34
MCF-747

These values indicate that the compound possesses significant cytotoxicity against these cancer cell lines, making it a candidate for further development.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various bacterial strains. Studies have reported that derivatives of this compound exhibit potent antibacterial effects, potentially through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • A study on synthetic derivatives showed that compounds with naphthalene substitutions exhibited moderate to strong inhibitory effects against multiple cancer cell lines, emphasizing the role of the naphthalene moiety in enhancing biological activity .
  • Research also indicated that certain derivatives could selectively target cancer cells while sparing normal cells, showcasing their potential for developing targeted therapies with reduced side effects .

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-21(20,16-10-2-1-3-11-16)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEONVGLVPUGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.